molecular formula C12H21NO2 B2764939 4-(6-Methyl-1-oxaspiro[2.5]octan-6-yl)morpholine CAS No. 2248412-07-7

4-(6-Methyl-1-oxaspiro[2.5]octan-6-yl)morpholine

Cat. No.: B2764939
CAS No.: 2248412-07-7
M. Wt: 211.305
InChI Key: UQRRAYHXNPPOPG-UHFFFAOYSA-N
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Description

4-(6-Methyl-1-oxaspiro[25]octan-6-yl)morpholine is a chemical compound characterized by its unique spirocyclic structure This compound features a morpholine ring fused with a spirocyclic oxaspiro[2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methyl-1-oxaspiro[2.5]octan-6-yl)morpholine typically involves the reaction of morpholine with a suitable spirocyclic precursor. One common method involves the use of 6-methyl-1-oxaspiro[2.5]octane as the starting material, which undergoes nucleophilic substitution with morpholine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-(6-Methyl-1-oxaspiro[2.5]octan-6-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the spirocyclic carbon atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen atoms.

    Substitution: Substituted morpholine derivatives with various functional groups attached to the nitrogen or carbon atoms.

Scientific Research Applications

4-(6-Methyl-1-oxaspiro[2.5]octan-6-yl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(6-Methyl-1-oxaspiro[2.5]octan-6-yl)morpholine involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Methyl-1-oxaspiro[2.5]octan-6-yl)morpholine is unique due to its combination of a morpholine ring and a spirocyclic oxaspiro[2.5]octane moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(6-methyl-1-oxaspiro[2.5]octan-6-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-11(13-6-8-14-9-7-13)2-4-12(5-3-11)10-15-12/h2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRRAYHXNPPOPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CC1)CO2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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